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molecular formula C14H10N2O3S B127998 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 155819-08-2

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B127998
M. Wt: 286.31 g/mol
InChI Key: WGSDEVIRNPPEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822468B2

Procedure details

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (200 mg, 1.368 mmol) was dissolved in DCM (8 mL). Then tetra-n-butylammonium hydrogen sulfate (48.4 mg, 0.137 mmol), benzensulfonyl chloride (0.176 mL, 1.37 mmol) and NaOH 50% (0.263 mL, 3.3 mmol) were added. The RM was stirred at rt for 1 h. Water was added and it was extracted with DCM twice. The combined organic layers was washed with brine and dried over Na2SO4, filtered and evaporated to afford the title compound as a light yellow solid (tR 2.0 min (conditions 1), MH+=287).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.176 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.263 mL
Type
reactant
Reaction Step Three
Quantity
48.4 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:10]=[O:11])=[CH:2]1.[C:12]1([S:18](Cl)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+].O>C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:12]1([S:18]([N:1]2[C:5]3=[N:6][CH:7]=[CH:8][CH:9]=[C:4]3[C:3]([CH:10]=[O:11])=[CH:2]2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.176 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.263 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48.4 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it was extracted with DCM twice
WASH
Type
WASH
Details
The combined organic layers was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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